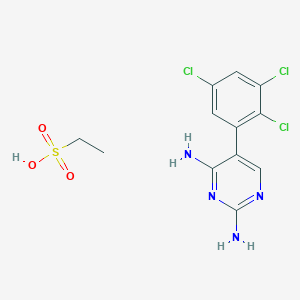

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethanesulfonate

Übersicht

Beschreibung

BW-1003C87, also known as 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine ethane sulphonate, is a pyrimidine derivative. It has structural similarities with the triazine derivative lamotrigine, which is known for its anticonvulsant properties. BW-1003C87 has been shown to decrease glutamate release and protect against ischemic damage .

Vorbereitungsmethoden

Die Synthese von BW-1003C87 beinhaltet die Reaktion von 2,3,5-Trichlorbenzonitril mit Guanidin, um 5-(2,3,5-Trichlorphenyl)-2,4-diaminopyrimidin zu bilden. Dieser Zwischenstoff wird dann mit Ethansulfonsäure umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol.

Analyse Chemischer Reaktionen

BW-1003C87 unterliegt verschiedenen Arten chemischer Reaktionen:

Reduktion: Reduktionsreaktionen können insbesondere an den Nitrogruppen auftreten, falls vorhanden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chloratomen am Phenylring.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

BW-1003C87 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf Pyrimidinderivate zu untersuchen.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf die Freisetzung von Neurotransmittern, insbesondere Glutamat, untersucht.

Wirkmechanismus

BW-1003C87 entfaltet seine Wirkung hauptsächlich durch Blockierung von Natriumkanälen, wodurch die Freisetzung des Neurotransmitters Glutamat reduziert wird. Diese Wirkung trägt zum Schutz von Neuronen vor Excitotoxizität bei, einem Zustand, bei dem die übermäßige Freisetzung von Glutamat zu neuronalen Schäden und zum Zelltod führt. Die neuroprotektiven Wirkungen der Verbindung sind besonders bedeutsam bei Erkrankungen wie ischämischem Schlaganfall .

Wirkmechanismus

BW-1003C87 exerts its effects primarily by blocking sodium channels, which reduces the release of the neurotransmitter glutamate. This action helps protect neurons from excitotoxicity, a condition where excessive glutamate release leads to neuronal damage and death. The compound’s neuroprotective effects are particularly significant in conditions like ischemic stroke .

Vergleich Mit ähnlichen Verbindungen

BW-1003C87 ähnelt anderen Pyrimidin- und Triazinderivaten wie Lamotrigin. Es ist potenter in der Reduzierung der Glutamatfreisetzung im Vergleich zu Lamotrigin (IC50 1,6 µM gegenüber 21,0 µM) . Weitere ähnliche Verbindungen sind:

Lamotrigin: Ein Triazinderivat mit Antikonvulsiva-Eigenschaften.

Phenytoin: Ein Antiepileptikum, das auch Natriumkanäle blockiert.

Carbamazepin: Ein weiteres Antiepileptikum mit einem ähnlichen Wirkmechanismus.

Die Besonderheit von BW-1003C87 liegt in seiner höheren Potenz und spezifischen Strukturmerkmalen, die seine neuroprotektiven Wirkungen verstärken .

Biologische Aktivität

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethanesulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine core substituted with a trichlorophenyl group and an ethanesulfonate moiety. Its structural formula can be represented as follows:

This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may act as a phosphodiesterase (PDE) inhibitor, which can modulate levels of cyclic nucleotides such as cAMP and cGMP. This modulation is crucial in various physiological processes including inflammation and immune response regulation .

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. It has shown efficacy against several bacterial strains in vitro. For instance, studies demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating inflammatory diseases .

Data Tables

| Biological Activity | Effect | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of S. aureus | 10 - 50 | |

| Inhibition of E. coli | 10 - 50 | ||

| Anti-inflammatory | Reduction in edema | N/A | |

| Decrease in TNF-alpha | N/A |

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with the highest efficacy observed at 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Response

A study involving mice subjected to induced inflammation showed that treatment with the compound significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Eigenschaften

IUPAC Name |

ethanesulfonic acid;5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N4.C2H6O3S/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14;1-2-6(3,4)5/h1-3H,(H4,14,15,16,17);2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKJAOGJEDODFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O.C1=C(C=C(C(=C1C2=CN=C(N=C2N)N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162705 | |

| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144425-86-5 | |

| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.